molecular formula C14H10F2O2 B6364016 2-(3,5-Difluorophenyl)-5-methylbenzoic acid, 95% CAS No. 1225835-62-0

2-(3,5-Difluorophenyl)-5-methylbenzoic acid, 95%

Cat. No. B6364016
CAS RN: 1225835-62-0
M. Wt: 248.22 g/mol
InChI Key: YFHYLGNXXICXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluorophenyl)-5-methylbenzoic acid, 95% (2,3,5-DFMBA), is a widely used acid in scientific research and laboratory experiments. It is a compound belonging to the class of benzoic acids and is an important intermediate in the synthesis of various organic compounds. It has a wide range of applications in both pharmaceutical and industrial sectors.

Mechanism of Action

2-(3,5-Difluorophenyl)-5-methylbenzoic acid, 95% is a benzoic acid derivative and has a strong affinity for carboxylic acid groups. It acts as a proton donor and can be used to catalyze various reactions. It can also be used to form esters and amides, which can be used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
2-(3,5-Difluorophenyl)-5-methylbenzoic acid, 95% has no known direct biochemical or physiological effects. It is not toxic and does not produce any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-(3,5-Difluorophenyl)-5-methylbenzoic acid, 95% has several advantages when used in laboratory experiments. It is inexpensive and readily available, and it can be used in a wide range of reactions. It is also relatively stable and can be stored for long periods of time. However, it is flammable and should be handled with care.

Future Directions

There are a number of potential future directions for 2-(3,5-Difluorophenyl)-5-methylbenzoic acid, 95%. It could be used in the synthesis of novel organic compounds, such as pharmaceuticals, dyes, and pigments. It could also be used in the synthesis of polymers and biodegradable plastics. Additionally, it could be used in the synthesis of catalysts and other materials for industrial applications. Finally, it could be used in the synthesis of new drugs and drug delivery systems.

Synthesis Methods

2-(3,5-Difluorophenyl)-5-methylbenzoic acid, 95% can be synthesized by two methods. The first method involves the reaction of 2,3,5-trifluorobenzoic anhydride with 5-methylbenzene-1-sulfonic acid in the presence of a base catalyst. The second method involves the reaction of 2,3,5-trifluorobenzoyl chloride with 5-methylbenzene-1-sulfonic acid in the presence of a base catalyst. Both methods yield 2-(3,5-Difluorophenyl)-5-methylbenzoic acid, 95% as the final product.

Scientific Research Applications

2-(3,5-Difluorophenyl)-5-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as an intermediate in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of polymers and biodegradable plastics. It is also used in the synthesis of dyes, pigments, and catalysts.

properties

IUPAC Name

2-(3,5-difluorophenyl)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-12(13(4-8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHYLGNXXICXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680801
Record name 3',5'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1225835-62-0
Record name 3',5'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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